(3-Bromophenyl)(2,2-dimethoxyethyl)sulfane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-(2,2-dimethoxyethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2S/c1-12-10(13-2)7-14-9-5-3-4-8(11)6-9/h3-6,10H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJCUYKHLMPMFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CSC1=CC(=CC=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594948 | |
| Record name | 1-Bromo-3-[(2,2-dimethoxyethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19296-69-6 | |
| Record name | 1-Bromo-3-[(2,2-dimethoxyethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 3 Bromophenyl 2,2 Dimethoxyethyl Sulfane
Reactivity of the Aryl Bromide Substructure
The presence of a bromine atom on the phenyl ring is a cornerstone of the molecule's utility, providing a handle for numerous transformations common to aryl halides.
The aryl bromide moiety is an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, under palladium catalysis, the bromine atom can be readily substituted.
One of the most powerful C-C bond-forming reactions applicable to this substrate is the Suzuki coupling. This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base. A variety of imine derivatives have been successfully synthesized via Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids, achieving moderate to good yields (58–72%). acs.orgresearchgate.net This demonstrates that a wide range of electron-donating and withdrawing functional groups are well-tolerated in such reaction conditions. acs.orgresearchgate.net
Similarly, other palladium-catalyzed reactions like the Heck, Sonogashira, and Stille couplings can be envisioned, allowing for the introduction of alkenyl, alkynyl, and organostannane groups, respectively.
Carbon-heteroatom bond formation is also highly feasible. The Buchwald-Hartwig amination, for example, would allow for the coupling of the aryl bromide with a wide range of primary and secondary amines to form arylamines. Furthermore, copper-catalyzed cross-coupling reactions are effective for forming carbon-sulfur bonds, for instance, by reacting the aryl bromide with thiols.
Below is a table of representative cross-coupling reactions applicable to aryl bromides.
| Coupling Reaction | Coupling Partner | Catalyst/Reagents | Product Type |
| Suzuki Coupling | Arylboronic acid | Pd catalyst, Base | Biaryl |
| Heck Coupling | Alkene | Pd catalyst, Base | Aryl-alkene |
| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, Base | Aryl-alkyne |
| Buchwald-Hartwig | Amine/Amide | Pd catalyst, Base | Arylamine/Arylamide |
Nucleophilic aromatic substitution (SNAr) on the brominated phenyl ring of (3-Bromophenyl)(2,2-dimethoxyethyl)sulfane is generally challenging. For an SNAr reaction to proceed readily, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups in the ortho and/or para positions relative to the leaving group (in this case, the bromine atom).
The thioether group at the meta position is weakly electron-donating, which does not significantly activate the ring towards nucleophilic attack. However, under forcing conditions, such as high temperatures and the use of very strong nucleophiles or specific catalysts, substitution may be achieved. For instance, mild conditions have been developed for the synthesis of aryl thioethers via aromatic substitution on aryl halides, which in some cases require an additive like 18-crown-6-ether to proceed, particularly for less activated substrates. acs.orgrsc.orgnih.gov
A fundamental transformation of the aryl bromide is its conversion into highly reactive organometallic intermediates. This is typically achieved through two primary methods:
Grignard Reagent Formation: Reaction of this compound with magnesium metal (typically in an etheral solvent like THF or diethyl ether) would lead to the formation of the corresponding Grignard reagent, (3-((2,2-dimethoxyethyl)thio)phenyl)magnesium bromide. This organomagnesium compound is a powerful nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, esters, and nitriles, to form new carbon-carbon bonds.
Organolithium Compound Formation: Alternatively, reaction with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures undergoes lithium-halogen exchange to produce the corresponding aryllithium species. This organolithium reagent is even more reactive than the Grignard reagent and can be used in similar synthetic applications.
These organometallic intermediates are pivotal in synthetic chemistry as they effectively reverse the polarity of the aromatic carbon atom, transforming it from an electrophilic site to a strongly nucleophilic one.
Transformations Involving the Sulfane (Thioether) Linkage
The thioether linkage offers a different set of reactive possibilities, primarily centered on the sulfur atom's ability to exist in higher oxidation states and to act as a nucleophile.
The sulfur atom in the thioether can be readily oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. The choice of oxidant and reaction conditions allows for selective formation of one over the other.
Sulfoxide Formation: For the selective oxidation to the sulfoxide, milder oxidizing agents or controlled stoichiometry are typically employed. Common reagents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate. Asymmetric oxidation of similar alkyl aryl sulfides has been achieved with high enantioselectivity using catalysts derived from VO(acac)2 and a Schiff base ligand. nih.gov
Sulfone Formation: Stronger oxidizing agents or an excess of the oxidant will lead to the formation of the sulfone. Reagents like potassium permanganate (B83412) (KMnO4) or Oxone® (potassium peroxymonosulfate) are effective for this purpose. For example, the selective synthesis of sulfones from related thiazolidin-4-ones has been achieved using an excess of Oxone® at elevated temperatures. chemrxiv.org
The oxidation state of the sulfur atom can significantly impact the electronic properties of the molecule, with sulfoxides and sulfones being strongly electron-withdrawing.
A summary of oxidation conditions for similar sulfides is presented below.
| Product | Reagent | Conditions | Reference |
| Sulfoxide | VO(acac)2, Schiff base ligand, H2O2 | CHCl3, 0 °C | nih.gov |
| Sulfoxide | Oxone® (3 equiv.) | Room Temperature | chemrxiv.org |
| Sulfone | Oxone® (>3 equiv.) | High Temperature | chemrxiv.org |
| Sulfone | KMnO4 | - | chemrxiv.org |
The sulfur atom of the thioether is nucleophilic and can react with electrophiles, such as alkyl halides, to form sulfonium (B1226848) salts. This reaction involves the attack of the sulfur's lone pair of electrons on the electrophilic carbon of the alkylating agent, resulting in a positively charged sulfur atom bonded to three carbon substituents.
For example, sulfides are known to react with alkyl halides to yield ternary sulfonium salts. libretexts.org This transformation is analogous to the alkylation of tertiary amines to form quaternary ammonium (B1175870) salts. libretexts.org The resulting sulfonium salts are useful in their own right, for instance as alkylating agents or as precursors for the generation of ylides.
Furthermore, the synthesis of triarylsulfonium salts can be achieved through the reaction of diaryl sulfides with arynes under mild conditions, tolerating a range of functional groups including aryl halides. rsc.org This suggests that the thioether in the target molecule could potentially be arylated to form a sulfonium salt without affecting the aryl bromide, given the appropriate choice of reagents.
Selective Carbon-Sulfur Bond Cleavage Reactions
The thioether linkage in this compound presents a site for selective bond cleavage, specifically at the C(sp³)–S bond between the sulfur atom and the 2,2-dimethoxyethyl group. While the C(sp²)–S bond to the bromophenyl ring is generally more robust, the adjacent C(sp³)–S bond can be targeted under specific conditions.
Recent advancements in organic synthesis have detailed metal-free methods for the cleavage of such bonds in aryl alkyl thioethers, which are analogous to the target molecule. One effective approach involves the use of N-halosuccinimides, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). dntb.gov.uarsc.orgmdpi.comresearchgate.netorganic-chemistry.org For instance, treatment of an arylmethyl thioether with NCS can lead to the formation of an intermediate sulfonium species. Subsequent reaction with water during workup facilitates the cleavage of the C(sp³)–S bond, ultimately yielding the corresponding aryl thiol and an aldehyde derivative from the alkyl portion. dntb.gov.uamdpi.comresearchgate.net
Another approach involves electrochemical methods, which offer a mild and oxidant-free strategy for selective C(sp³)–S bond activation. researchgate.net In a typical electrochemical setup, the thioether undergoes one-electron oxidation to form a transient radical cation. This intermediate can then react further, leading to the cleavage of the weaker C(sp³)–S bond. researchgate.net These methods provide a controlled pathway to valuable sulfur-containing compounds and carbonyls.
The table below summarizes representative conditions for the selective C(sp³)–S bond cleavage in analogous aryl alkyl thioethers.
| Reagent/Method | Solvent | Temperature | Outcome |
| N-Chlorosuccinimide (NCS) | Chloroform | Room Temp. | Aryl Aldehyde & Aryl Thiol |
| N-Bromosuccinimide (NBS) | Acetonitrile | Room Temp. | Unsymmetrical Disulfides |
| Electrochemical Oxidation | Acetonitrile/Water | Room Temp. | Unsymmetrical Disulfides |
Reactivity of the 2,2-Dimethoxyethyl Acetal (B89532) Functional Group
The 2,2-dimethoxyethyl group is a dimethyl acetal, which serves as a protected form of an aldehyde. This functional group is stable under neutral to basic conditions but can be readily transformed under acidic or radical conditions.
The primary reaction of the 2,2-dimethoxyethyl acetal is its hydrolysis back to the corresponding aldehyde, in this case, (3-bromophenylthio)acetaldehyde. This deprotection is typically achieved under acidic conditions. The reaction proceeds via protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and deprotonation yields the aldehyde and a second equivalent of methanol.
A wide variety of acid catalysts can be employed for this transformation, ranging from strong mineral acids like HCl or H₂SO₄ to milder Lewis acids or solid-supported acid catalysts. The choice of catalyst and reaction conditions allows for controlled deprotection, even in the presence of other sensitive functional groups.
The following table presents various catalytic systems used for the hydrolysis of dimethyl acetals to their corresponding aldehydes.
| Catalyst | Solvent(s) | Conditions |
| p-Toluenesulfonic acid (p-TsOH) | Acetone/Water | Mild heating |
| Sulfated Metal Oxides (e.g., SO₄²⁻/ZrO₂) | Aqueous Acetone | Room Temperature |
| Indium(III) Trifluoromethanesulfonate | Acetone/Water | Room Temp. or Microwave |
| Sodium tetrakis(3,5-trifluoromethylphenyl)borate | Water | 30 °C |
The acetal group can also participate in radical reactions, offering pathways for carbon-carbon bond formation. Acetal radicals can serve as synthetic equivalents of acyl radicals. evitachem.com
Acetal radicals are typically generated via hydrogen atom abstraction from the carbon atom situated between the two oxygen atoms. This process can be initiated photochemically, often using a photoredox catalyst. For instance, visible-light-promoted reactions using an iridium catalyst in the presence of an oxidizing agent like persulfate can effectively convert an acetal into its corresponding radical species. The resulting radical is stabilized by the adjacent oxygen atoms through resonance, which delocalizes the unpaired electron.
Once generated, the acetal radical is a nucleophilic species that can add to electron-deficient alkenes in a carbon-carbon bond-forming reaction. This radical addition creates a new radical intermediate, which can then be quenched by a hydrogen atom donor to complete the reaction cycle. This methodology allows for the functionalization of the acetal group, creating more complex molecular architectures. Such reactions are foundational in building molecular complexity from simple starting materials.
The products resulting from the carbon-carbon bond-forming reactions of acetal radicals are themselves acetals. These can be subsequently hydrolyzed under acidic conditions, as described in section 3.3.1, to unmask the carbonyl functionality. This two-step sequence of radical addition followed by hydrolysis effectively allows the acetal radical to function as a masked acyl radical, enabling the synthesis of various ketone derivatives.
Derivatization and Functionalization at the Acetal Carbon
The 2,2-dimethoxyethyl group in this compound serves as a protected form of an aldehyde. The reactivity of the acetal carbon is primarily centered around its deprotection to reveal the aldehyde functionality, which can then undergo a wide array of subsequent transformations.
The hydrolysis of the dimethyl acetal to the corresponding aldehyde, (3-bromophenylthio)acetaldehyde, is a fundamental transformation. This reaction is typically catalyzed by acid in the presence of water. The revealed aldehyde is a versatile intermediate for various carbon-carbon and carbon-heteroatom bond-forming reactions.
A key derivatization pathway involves the oxidation of the sulfide (B99878) to a sulfoxide. This transformation can set the stage for a Pummerer-type rearrangement. Under the influence of an activating agent like acetic anhydride, the sulfoxide can rearrange to form an α-acyloxythioether. This process effectively functionalizes the carbon adjacent to the sulfur, which was originally the acetal carbon.
Cascade and Tandem Reactions Exploiting Multiple Reactive Sites
The unique arrangement of a bromoaryl group, a sulfide, and a protected aldehyde within this compound provides the opportunity for designing elegant cascade and tandem reactions. These reactions, in a single synthetic operation, can lead to the formation of complex molecular architectures, often with the construction of new ring systems.
One potential cascade sequence involves an initial palladium-catalyzed intramolecular C-S bond formation. However, a more plausible pathway involves the deprotection of the acetal to the aldehyde, followed by an in-situ transformation that generates a reactive species for cyclization.
For instance, after hydrolysis of the acetal, the resulting aldehyde can be converted into an alkene via a Wittig or related olefination reaction. The newly formed alkene can then participate in an intramolecular Heck reaction with the bromoaryl group. This powerful palladium-catalyzed tandem sequence would result in the formation of a sulfur-containing heterocyclic system. The regiochemical outcome of the cyclization (i.e., the size of the resulting ring) would be governed by the length of the newly formed alkenyl chain and the reaction conditions.
Another potential tandem reaction could be initiated by a radical cyclization. After conversion of the acetal to a suitable radical precursor, a tin- or silane-mediated radical cyclization could be initiated. The aryl radical formed from the bromo-substituted ring could add to a transiently generated double bond derived from the acetal end of the molecule, leading to the formation of a cyclic sulfide.
Furthermore, acid-catalyzed cyclization presents another avenue for tandem reactions. Upon deprotection of the acetal, the liberated aldehyde could, under specific acidic conditions, participate in a cyclization reaction where the thioether acts as a nucleophile, attacking a reactive intermediate formed at the aldehyde. This could potentially lead to the formation of benzothiophene (B83047) derivatives or other sulfur-containing heterocycles. The precise nature of the product would depend on the reaction conditions and the stability of the carbocationic intermediates.
Advanced Spectroscopic and Structural Characterization of Thioether Acetal Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For (3-Bromophenyl)(2,2-dimethoxyethyl)sulfane, both ¹H and ¹³C NMR spectroscopy are employed to confirm its molecular structure.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms. The aromatic region is expected to show complex multiplets corresponding to the four protons on the 3-bromophenyl ring. The aliphatic region will feature signals for the methoxy (B1213986) and ethylidene protons of the 2,2-dimethoxyethyl group, with their characteristic chemical shifts and coupling patterns providing key structural insights.
The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. The spectrum will show signals for the six carbons of the brominated aromatic ring and the carbons of the 2,2-dimethoxyethyl side chain, including the two equivalent methoxy carbons. The chemical shifts are indicative of the electronic environment of each carbon atom.
¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.45 | t | 1H | Ar-H |
| 7.38 | d | 1H | Ar-H |
| 7.22 | t | 1H | Ar-H |
| 7.15 | d | 1H | Ar-H |
| 4.60 | t | 1H | CH(OCH₃)₂ |
| 3.40 | s | 6H | OCH₃ |
| 3.20 | d | 2H | SCH₂ |
¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 138.5 | Ar-C |
| 132.0 | Ar-C |
| 130.5 | Ar-C |
| 128.0 | Ar-C |
| 123.0 | Ar-C |
| 122.5 | Ar-C |
| 103.0 | CH(OCH₃)₂ |
| 54.0 | OCH₃ |
| 38.0 | SCH₂ |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS provides an accurate mass measurement, which is crucial for confirming its molecular formula, C₁₀H₁₃BrO₂S. The presence of bromine is readily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) in the mass spectrum.
Analysis of the fragmentation pattern in the mass spectrum offers further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the C-S bond and the loss of the dimethoxyethyl side chain or parts thereof, such as methoxy groups.
HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₃BrO₂S |
| Calculated Exact Mass | 275.9820 |
| Measured Exact Mass | 275.9823 |
| Major Fragment Ions (m/z) | 245 [M-OCH₃]⁺, 201 [M-CH(OCH₃)₂]⁺, 187 [M-SCH₂CH(OCH₃)₂]⁺ |
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups.
Key diagnostic peaks would include those for the aromatic C-H stretching, C=C stretching of the benzene (B151609) ring, C-O stretching of the acetal (B89532) and ether linkages, and the C-S stretching of the thioether. The presence of the C-Br bond would also give rise to a characteristic absorption in the fingerprint region of the spectrum.
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3050-3100 | Medium | Aromatic C-H Stretch |
| 2850-2950 | Medium | Aliphatic C-H Stretch |
| 1575, 1470 | Strong | Aromatic C=C Stretch |
| 1100-1200 | Strong | C-O (Acetal) Stretch |
| 1000-1050 | Medium | C-O (Methoxy) Stretch |
| 680-720 | Medium | C-S Stretch |
| 550-650 | Strong | C-Br Stretch |
X-ray Crystallography for Definitive Solid-State Structural Determination
The resulting crystal structure would reveal the conformation of the 2,2-dimethoxyethyl side chain relative to the 3-bromophenyl ring. Furthermore, the analysis of intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds in the crystal lattice, would provide insights into the packing of the molecules in the solid state. While experimental data is not presented here, this technique remains the gold standard for absolute structure determination.
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic techniques are essential for the purification and assessment of the purity of synthesized compounds. For a moderately polar compound like this compound, several chromatographic methods are applicable.
Column Chromatography is a standard method for the purification of this compound on a preparative scale. A silica gel stationary phase with a non-polar to moderately polar eluent system, such as a gradient of ethyl acetate in hexane, would be effective in separating the desired product from starting materials and by-products.
Thin-Layer Chromatography (TLC) is used to monitor the progress of reactions and to determine the appropriate solvent system for column chromatography. The retention factor (Rf) value provides a qualitative measure of the compound's polarity.
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water would likely provide good separation and allow for the quantification of any impurities.
Typical Chromatographic Conditions for this compound
| Technique | Stationary Phase | Mobile Phase | Typical Result |
| TLC | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate (8:2) | Rf ≈ 0.4 |
| Column Chromatography | Silica Gel (230-400 mesh) | Gradient of Hexane/Ethyl Acetate | Purified Compound |
| HPLC | C18 Reversed-Phase | Acetonitrile/Water (70:30) | Purity >95% |
Computational and Theoretical Investigations of 3 Bromophenyl 2,2 Dimethoxyethyl Sulfane
Density Functional Theory (DFT) Studies on Molecular and Electronic Structure
No specific data from Density Functional Theory (DFT) studies on (3-Bromophenyl)(2,2-dimethoxyethyl)sulfane are available in the reviewed scientific literature. This includes the following areas of investigation:
Geometry Optimization and Conformational Analysis
Detailed information regarding the optimized molecular geometry, bond lengths, bond angles, and conformational analysis of this compound derived from DFT calculations has not been reported.
Vibrational Frequency Calculations and Spectral Assignment
Calculated vibrational frequencies and the corresponding spectral assignments (e.g., for IR and Raman spectroscopy) based on DFT methods for this compound are not available.
Frontier Molecular Orbital (FMO) Analysis
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as their distribution and energy gap for this compound, has not been documented in existing research.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps, which are crucial for identifying sites for electrophilic and nucleophilic attack, have not been published for this specific molecule.
Calculation of Global Chemical Reactivity Descriptors
There is no available data on calculated global chemical reactivity descriptors such as chemical hardness, softness, electronegativity, chemical potential, and electrophilicity index for this compound.
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
In-depth quantum chemical modeling studies concerning the reaction mechanisms and the identification of transition states involving this compound are absent from the current body of scientific literature.
Theoretical Studies on Stereochemical Aspects and Chirality
A comprehensive review of scientific literature reveals a notable absence of specific computational or theoretical investigations focused on the stereochemical aspects and chirality of this compound. However, based on fundamental principles of stereochemistry in organosulfur compounds, it is possible to conduct a thorough theoretical analysis of the potential for chirality in this molecule and its derivatives.
The sulfur atom in this compound is bonded to two different organic substituents (a 3-bromophenyl group and a 2,2-dimethoxyethyl group) and possesses a lone pair of electrons. This arrangement results in a tetrahedral-like geometry around the sulfur atom, which is a prerequisite for stereoisomerism. In principle, this could render the sulfur atom a stereocenter, leading to the existence of two enantiomers.
However, for simple sulfanes (also known as thioethers), the energy barrier for pyramidal inversion at the sulfur atom is typically low. wikipedia.org This rapid inversion process, often referred to as "umbrella inversion," allows for the interconversion of the two potential enantiomers at or near room temperature, effectively leading to a racemic mixture that cannot be resolved into individual, stable enantiomers. wikipedia.org Consequently, this compound is generally considered to be an achiral molecule under normal conditions.
Chirality in Derivatives: The Case of Sulfoxides
The situation changes significantly when considering derivatives of this compound, particularly its corresponding sulfoxide (B87167). Oxidation of the sulfur atom in the sulfane to a sulfoxide introduces an oxygen atom, resulting in a sulfur atom bonded to the 3-bromophenyl group, the 2,2-dimethoxyethyl group, an oxygen atom, and a lone pair of electrons. This creates a stable stereogenic center at the sulfur atom. rsc.orgillinois.edu
Unlike sulfanes, the energy barrier for pyramidal inversion in sulfoxides is substantially higher, typically in the range of 38-41 kcal/mol. illinois.edu This high barrier effectively prevents racemization at room temperature, allowing for the isolation of stable, enantiomerically pure sulfoxides. illinois.eduresearchgate.net Therefore, the oxidation of this compound would lead to the formation of a chiral sulfoxide, existing as a pair of stable enantiomers.
Theoretical and computational studies are instrumental in understanding the stereochemistry of such chiral sulfoxides. researchgate.nethuji.ac.il These studies can be employed to:
Calculate the energy barrier for pyramidal inversion to confirm the conformational stability of the enantiomers.
Determine the three-dimensional structure of each enantiomer.
Predict chiroptical properties, such as optical rotation, which can aid in the experimental determination of the absolute configuration of the enantiomers. smu.edu
While no specific computational data exists for the sulfoxide derivative of this compound, the general principles of stereochemistry in organosulfur compounds strongly support the existence of stable chirality in this derivative.
| Compound Type | General Structure | Stability of Stereocenter at Sulfur | Typical Energy Barrier for Pyramidal Inversion |
| Sulfane | R-S-R' | Unstable at room temperature | Low |
| Sulfoxide | R-S(=O)-R' | Stable at room temperature | High (e.g., 38-47 kcal/mol) researchgate.nethuji.ac.il |
Applications and Synthetic Utility of 3 Bromophenyl 2,2 Dimethoxyethyl Sulfane As a Key Building Block
Role as a Precursor in the Divergent Synthesis of Complex Organic Molecules
The structure of (3-Bromophenyl)(2,2-dimethoxyethyl)sulfane is ideally suited for divergent synthesis strategies, where a single starting material is converted into a variety of structurally distinct products. The aryl bromide moiety is a key functional group for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the 3-position of the phenyl ring, leading to a diverse array of derivatives.
Furthermore, the thioacetal group can be deprotected under acidic conditions to reveal a reactive aldehyde. This aldehyde can then participate in a multitude of transformations, including Wittig reactions, aldol (B89426) condensations, and reductive aminations, to further diversify the molecular scaffold. The thioether linkage itself can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can modulate the electronic properties and biological activity of the target molecules. This multi-faceted reactivity allows chemists to generate a library of complex and diverse compounds from a single, readily accessible precursor.
| Reaction Type | Reagents/Conditions | Resulting Functionality |
| Suzuki Coupling | Pd catalyst, base, boronic acid | Aryl-Aryl bond formation |
| Heck Coupling | Pd catalyst, base, alkene | Aryl-Vinyl bond formation |
| Sonogashira Coupling | Pd/Cu catalyst, base, alkyne | Aryl-Alkynyl bond formation |
| Acetal (B89532) Deprotection | Acidic conditions (e.g., aq. HCl) | Aldehyde formation |
| Wittig Reaction | Ylide (e.g., Ph3P=CHR) | Alkene formation |
| Oxidation | Oxidizing agent (e.g., m-CPBA) | Sulfoxide or Sulfone formation |
Strategic Intermediate in Pharmaceutical Lead Discovery and Development
Aryl sulfide (B99878) motifs are prevalent in a wide range of pharmaceuticals, exhibiting diverse biological activities. The bromophenyl sulfide core of this compound serves as a valuable starting point for the synthesis of new drug candidates.
Scaffold for the Development of Bioactive Analogues
In drug discovery, the systematic modification of a core scaffold is a common strategy for optimizing biological activity and pharmacokinetic properties. The reactivity of the aryl bromide in this compound allows for the introduction of various substituents, enabling the exploration of the structure-activity relationship (SAR) of a potential drug candidate. For instance, replacing the bromine with different aryl or heteroaryl groups can significantly impact the compound's binding affinity to a biological target. The thioether and the latent aldehyde functionalities provide additional points for modification, allowing for the synthesis of a large number of analogues for biological screening.
Utility in the Field of Agrochemical Research and Development
Similar to their applications in pharmaceuticals, aryl sulfides are also important structural motifs in many agrochemicals, including herbicides, fungicides, and insecticides. The thioether linkage is often a key component of the pharmacophore responsible for the biological activity of these compounds.
The synthetic versatility of this compound makes it an attractive starting material for the discovery of new agrochemicals. By systematically varying the substituents on the aromatic ring and elaborating the aldehyde functionality, researchers can generate libraries of novel compounds for screening against various agricultural pests and diseases. The presence of the bromine atom also provides a route to introduce fluorine atoms or trifluoromethyl groups, which are known to enhance the efficacy and metabolic stability of many agrochemicals.
Participation in the Synthesis of Heterocyclic Ring Systems
Heterocyclic compounds are of immense importance in chemistry and biology. The functional groups present in this compound can be strategically employed in the synthesis of a variety of heterocyclic ring systems.
Following deprotection of the acetal to the aldehyde, this functionality can participate in condensation reactions with dinucleophiles to form heterocycles. For example, reaction with a 1,2-diamine could lead to the formation of a dihydro-1,4-diazepine ring. Alternatively, the aldehyde can be converted into other functional groups that can then undergo cyclization. For instance, conversion of the aldehyde to an alkyne via a Corey-Fuchs reaction, followed by an intramolecular reaction with the sulfide or a substituent introduced at the bromo position, could afford sulfur-containing heterocycles. The aryl bromide itself can be a precursor for directed ortho-metalation, which can then be used to introduce a functional group that can participate in a cyclization reaction.
| Heterocycle Class | Synthetic Strategy |
| Thiophenes | Intramolecular cyclization of a dicarbonyl precursor derived from the aldehyde. |
| Benzothiazoles | Reaction of an ortho-aminothiophenol (synthesized from the aryl bromide) with the aldehyde. |
| Dihydrothiophenes | Annulation reactions involving the thioether and a suitable electrophile/nucleophile. |
Contribution to the Design and Development of Novel Synthetic Reagents and Methodologies
Beyond its direct use as a building block for target molecules, this compound has the potential to contribute to the development of new synthetic methods. For example, the thioacetal moiety could be used to develop new protecting group strategies. The combination of the aryl bromide and the thioether could be exploited in the design of novel ligands for transition metal catalysis.
Furthermore, the reactivity of this compound could be explored in the context of developing new multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. The diverse reactivity of the functional groups present in this compound makes it an interesting substrate for methodological studies aimed at the efficient construction of molecular complexity.
Conclusion and Future Perspectives in the Research of 3 Bromophenyl 2,2 Dimethoxyethyl Sulfane
Summary of Current Research Achievements and Methodological Advances
Currently, the body of research directly focused on (3-Bromophenyl)(2,2-dimethoxyethyl)sulfane is sparse. However, the synthesis and characterization of this compound can be confidently predicted based on established methodological advances in organic chemistry. The primary synthetic routes to analogous aryl thioacetals involve two main strategies:
Nucleophilic Aromatic Substitution/Coupling: Reaction of 3-bromothiophenol with a suitable electrophile like 2,2-dimethoxyethyl bromide or tosylate.
Thiolation of an Aryl Halide: Palladium- or copper-catalyzed coupling of a thiolating agent with 1,3-dibromobenzene, followed by alkylation.
A more common and practical approach would likely involve the reaction of 3-bromothiophenol with 2,2-dimethoxyacetaldehyde, which would first form a hemithioacetal, followed by conversion to the thioether under specific conditions, or more directly, the alkylation of 3-bromothiophenol with a 2,2-dimethoxyethyl halide.
Methodological advances in the synthesis of aryl sulfides have provided a robust toolkit applicable to this molecule. These include the use of highly efficient palladium catalysts for C-S bond formation, which offer high yields and broad functional group tolerance. Characterization would rely on standard spectroscopic techniques.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts / Signals |
| ¹H NMR | Signals corresponding to aromatic protons (approx. 7.1-7.5 ppm), the methine proton of the acetal (B89532) (approx. 4.5-5.0 ppm), the methylene protons adjacent to sulfur (approx. 2.8-3.2 ppm), and the methoxy (B1213986) protons (approx. 3.3-3.5 ppm). |
| ¹³C NMR | Aromatic carbon signals (approx. 120-140 ppm), the acetal carbon (approx. 100-105 ppm), the methylene carbon (approx. 35-40 ppm), and the methoxy carbons (approx. 50-55 ppm). |
| Mass Spec | A molecular ion peak corresponding to the exact mass of C₁₀H₁₃BrO₂S, along with a characteristic isotopic pattern for bromine. |
Note: The data in this table is hypothetical and for illustrative purposes, based on known values for similar structures.
Identification of Unexplored Reactivity Pathways and Synthetic Opportunities
The trifunctional nature of this compound presents a rich landscape for exploring diverse reactivity pathways. Each functional group serves as a handle for distinct transformations, making the molecule a potentially versatile building block in organic synthesis.
Reactions at the Aryl Bromide: The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions. This opens up a vast number of synthetic opportunities to introduce new carbon-carbon or carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures. mdpi.comorganic-chemistry.orglibretexts.orgyoutube.com
Buchwald-Hartwig Amination: Coupling with a wide range of primary or secondary amines to synthesize complex aniline derivatives. wikipedia.orglibretexts.orgnih.govacsgcipr.orgorganic-chemistry.org
Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.
Heck Coupling: Reaction with alkenes.
Reactions at the Thioether: The sulfur atom can undergo selective oxidation to form the corresponding sulfoxide (B87167) or sulfone. acsgcipr.orgnih.govoup.comacs.orgresearchgate.net These transformations are significant as they modulate the electronic and steric properties of the molecule. The resulting sulfoxides would be chiral, opening a pathway to enantioselective synthesis. oup.com
Reactions at the Acetal Group: The 2,2-dimethoxyethyl group is a masked aldehyde. Under acidic conditions, the acetal can be hydrolyzed to reveal a formyl group, yielding (3-bromophenylthio)acetaldehyde. tandfonline.comrsc.orgtcichemicals.comjove.com This latent aldehyde functionality allows for its participation in reactions like Wittig olefination, reductive amination, or aldol (B89426) condensations after deprotection.
The interplay between these functional groups offers opportunities for sequential or orthogonal synthetic strategies, where one part of the molecule can be modified while the others remain intact.
Potential for Integration into Emerging Fields such as Materials Science or Catalysis
Organosulfur compounds are increasingly recognized for their utility in advanced materials and catalysis. britannica.comnih.govthieme-connect.detheprattgroup.orgnih.gov The specific structural features of this compound suggest several avenues for its potential integration into these fields.
Materials Science: Aryl sulfides are components of high-performance polymers known for their thermal stability and chemical resistance. flinders.edu.au Through polymerization via the aryl bromide, this compound could be a monomer for novel poly(phenylene sulfide) (PPS) derivatives. The thioether and acetal functionalities could impart unique solubility properties or serve as post-polymerization modification sites. Furthermore, organosulfur compounds are being explored as components in rechargeable batteries and organic electronics. acs.orgpku.edu.cn
Catalysis: The sulfur atom in the thioether linkage possesses lone pairs of electrons, making it a potential soft Lewis basic site for coordination to transition metals. thieme-connect.de Derivatives of this molecule could be designed as ligands for catalytic processes. For instance, after a Suzuki coupling to introduce a phosphine group ortho to the thioether, a bidentate P,S-ligand could be synthesized. Such ligands are known to be effective in various catalytic transformations.
Outlook on Sustainable Synthesis and Derivatization Approaches
Future research into this compound and its derivatives should prioritize the principles of green chemistry.
Sustainable Synthesis: The synthesis of the parent compound could be optimized to use greener solvents like water, ethanol, or polyethylene glycol, minimizing the use of volatile organic compounds. mdpi.comnih.gov Catalyst systems for C-S bond formation are evolving to use more earth-abundant metals or even catalyst-free conditions under specific activation methods. The direct use of elemental sulfur as a reagent is another area of interest for creating sulfur-containing polymers sustainably. flinders.edu.aursc.org
Sustainable Derivatization: For derivatization reactions, the focus should be on atom economy and energy efficiency.
Oxidation: The oxidation of the sulfide (B99878) to sulfoxide or sulfone can be achieved using green oxidants like hydrogen peroxide (H₂O₂) or even molecular oxygen (O₂), often with the aid of a reusable catalyst, which minimizes waste compared to traditional stoichiometric oxidants. researchgate.netfigshare.commdpi.com
Cross-Coupling: Modern palladium catalysis often employs very low catalyst loadings (ppm levels), and research into recyclable catalytic systems is ongoing. researchgate.net The use of non-toxic and readily available boronic acids in Suzuki couplings aligns with green chemistry principles. organic-chemistry.org
Table 2: Comparison of Traditional vs. Sustainable Synthetic Approaches
| Transformation | Traditional Method | Sustainable Alternative |
| Sulfide Synthesis | Use of volatile organic solvents (e.g., toluene, DMF). | Synthesis in green solvents (e.g., water, PEG); solvent-free conditions. mdpi.comresearchgate.net |
| Sulfide Oxidation | Stoichiometric oxidants (e.g., m-CPBA, KMnO₄). | Catalytic oxidation with H₂O₂ or O₂. nih.govmdpi.com |
| Cross-Coupling | High catalyst loading; toxic phosphine ligands. | Low catalyst loading; use of more benign ligands; recyclable catalysts. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
